3-(4-Methylphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with nitrophenyl, phenyl, and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with benzaldehyde and p-tolualdehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized triazoles.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl-1,2,3-triazole
- 4-Phenyl-1,2,3-triazole
- 5-(p-Tolyl)-1,2,3-triazole
Uniqueness
3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole is unique due to the presence of three distinct substituents on the triazole ring, which confer specific electronic and steric properties. This unique substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62507-56-6 |
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Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16N4O2/c1-15-7-9-16(10-8-15)20-22-23-21(24(20)18-5-3-2-4-6-18)17-11-13-19(14-12-17)25(26)27/h2-14H,1H3 |
InChI Key |
QHDFHLCMHUTWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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